molecular formula C14H13N3O2S B5227288 (3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol

(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol

Cat. No.: B5227288
M. Wt: 287.34 g/mol
InChI Key: KKRFTPBSTAFZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol, also known as MTDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTDP has been shown to possess various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of (3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the MAPK/ERK pathway, which plays a role in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another advantage is its ability to protect neurons against oxidative stress and reduce inflammation, making it a potential therapy for neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and evaluated.

Future Directions

There are several future directions for the study of (3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol. One direction is to further investigate its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of (3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol involves several steps, including the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with 5-aminosalicylic acid to form 5-[(2-methyl-1,3-thiazol-4-yl)methyl]salicylic acid. This intermediate is then reacted with a mixture of triethyl orthoformate and sodium azide to form 5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid. Finally, the product is reduced with sodium borohydride to yield this compound.

Scientific Research Applications

(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been studied for its potential applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been found to protect neurons against oxidative stress and reduce inflammation. In anti-inflammatory therapy, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.

Properties

IUPAC Name

[3-[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-9-15-12(8-20-9)6-13-16-14(17-19-13)11-4-2-3-10(5-11)7-18/h2-5,8,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRFTPBSTAFZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.